Boc-(s)-2-amino-6-methylheptanoic acid

Description

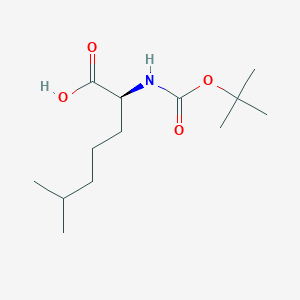

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H25NO4 |

|---|---|

Molecular Weight |

259.34 g/mol |

IUPAC Name |

(2S)-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

InChI |

InChI=1S/C13H25NO4/c1-9(2)7-6-8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1 |

InChI Key |

AMAFOMIBEAFCPF-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc S 2 Amino 6 Methylheptanoic Acid and Its Analogues

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral amino acids. Various sophisticated methods have been developed to introduce the desired stereocenters with high selectivity.

Asymmetric Hydrogenation Approaches for Chiral Induction in Heptanoic Acid Derivatives

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. nih.govportalgepes.com This method often involves the reduction of a prochiral olefin or ketone precursor using a chiral catalyst. For the synthesis of amino acids, this typically involves the hydrogenation of an α,β-unsaturated carboxylic acid derivative or a ketone. nih.gov Rhodium and Ruthenium complexes with chiral ligands, such as derivatives of BINAP, are commonly employed catalysts. nih.govacs.orgthieme-connect.de The choice of ligand is crucial for achieving high enantioselectivity. nih.gov For instance, the hydrogenation of an appropriate unsaturated precursor of a heptanoic acid derivative in the presence of a chiral catalyst can yield the desired (S)-enantiomer with high enantiomeric excess (ee). nih.govacs.org The development of catalysts that are effective for a wide range of substrates remains an active area of research. nih.govportalgepes.com

Utilization of Chiral Auxiliaries and Double Stereo-differentiating Aldol (B89426) Reactions in Hydroxyamino Acid Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy is particularly effective in aldol reactions to create syn- or anti-β-hydroxy-α-amino acids, which are valuable precursors to other amino acids. nih.govacs.org Evans oxazolidinones are a prominent class of chiral auxiliaries used for this purpose. wikipedia.orgyoutube.com

The process involves acylating the chiral auxiliary with a propionate (B1217596) equivalent, followed by enolization and reaction with an appropriate aldehyde. The steric hindrance provided by the auxiliary directs the approach of the aldehyde, leading to a highly diastereoselective aldol addition. wikipedia.orgyoutube.com This establishes two new contiguous stereocenters. wikipedia.org Subsequent removal of the auxiliary reveals the chiral β-hydroxy acid, which can then be further manipulated to afford the target amino acid. nih.gov The development of novel chiral auxiliaries that are not derived from natural amino acids offers opportunities to tailor their structural properties for specific asymmetric transformations. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Example(s) | Typical Applications |

| Oxazolidinones | Evans Auxiliaries | Asymmetric Aldol Reactions, Alkylations |

| Camphor-derived | Camphor, Camphorsultams | Diels-Alder Reactions, Aldol Reactions numberanalytics.com |

| Amino acid-derived | Pseudoephedrine, (S)-proline derivatives | Asymmetric Alkylations numberanalytics.comuwindsor.ca |

| Carbohydrate-derived | Various | Cycloadditions, Asymmetric Hydrogenations numberanalytics.com |

This table provides a general overview of common chiral auxiliaries and their applications.

Application of Evans Asymmetric Alkylation, Sharpless Asymmetric Epoxidation, and Grignard Reactions in Stereocontrolled Pathways

Evans Asymmetric Alkylation: This method utilizes chiral oxazolidinone auxiliaries, similar to their use in aldol reactions, to control the stereochemistry of enolate alkylation. harvard.eduyork.ac.uk An N-acyloxazolidinone is deprotonated to form a chiral enolate, which is then reacted with an electrophile, such as an alkyl halide. The chiral auxiliary shields one face of the enolate, forcing the electrophile to attack from the less hindered side, resulting in a highly diastereoselective alkylation. harvard.eduyork.ac.uk Cleavage of the auxiliary then yields the desired α-substituted carboxylic acid derivative. uwindsor.ca

Sharpless Asymmetric Epoxidation: This reaction is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. harvard.eduwikipedia.orgorganic-chemistry.org It employs a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide as the oxidant. dalalinstitute.com The choice of (+)- or (-)-DET determines the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the resulting epoxy-alcohol. harvard.edu These chiral epoxides are versatile intermediates that can be opened regioselectively by various nucleophiles to introduce the necessary functionalities for amino acid synthesis. researchgate.net This method has been widely applied in the total synthesis of complex natural products containing chiral amino acid moieties. researchgate.net

Grignard Reactions: The addition of Grignard reagents to chiral imines or their derivatives is a classic method for the synthesis of α-amino acids. capes.gov.brresearchgate.netacs.org The stereoselectivity of the addition can be controlled by a chiral auxiliary attached to the imine nitrogen or by using a chiral ligand. For example, the reaction of a Grignard reagent with an imine derived from an 8-phenylmenthyl glycinate (B8599266) can proceed with high diastereoselectivity. capes.gov.br Subsequent hydrolysis under conditions that prevent racemization yields the desired amino acid. capes.gov.br While effective, this method can be limited by the reactivity of the Grignard reagent, with hindered reagents sometimes leading to reduction rather than addition. rsc.org

Copper-Promoted Organozinc Reactions for Stereospecific Amino Acid Formation

Copper-catalyzed reactions involving organozinc reagents have emerged as a powerful tool for carbon-carbon bond formation in amino acid synthesis. researchgate.netacs.org These reactions can be used for conjugate additions to α,β-unsaturated systems or for cross-coupling reactions. researchgate.netresearchgate.net The use of chiral ligands in conjunction with a copper catalyst allows for highly enantioselective transformations. researchgate.net For instance, the copper-catalyzed conjugate addition of a dialkylzinc reagent to an α,β-unsaturated ester, in the presence of a chiral phosphoramidite (B1245037) ligand, can generate a new stereocenter with high enantioselectivity. researchgate.net Similarly, copper(I)-mediated cross-coupling of amino acid-derived organozinc iodides with acid chlorides provides a route to functionalized amino acid derivatives. researchgate.net

Synthetic Routes from Diverse Precursors

The choice of starting material can significantly impact the efficiency and practicality of a synthetic route. Utilizing commercially available chiral precursors is often a favored strategy.

Preparation from Commercially Available Chiral Starting Materials

The synthesis of complex chiral molecules like Boc-(S)-2-amino-6-methylheptanoic acid can be streamlined by starting with simpler, commercially available chiral building blocks. nih.gov Amino acids themselves, which are available in enantiomerically pure form, are common starting materials. uwindsor.canih.gov For example, a natural amino acid can be elaborated through a series of reactions, such as homologation, to extend the carbon chain while preserving the original stereocenter. nih.gov

The tert-butoxycarbonyl (Boc) protecting group is frequently used in peptide synthesis and for the protection of amino acids during synthetic transformations. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) under basic conditions. sigmaaldrich.com The Boc group is stable under many reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA). The use of such protecting groups is essential when manipulating other functional groups within the molecule. chemimpex.com

Table 2: Common Protecting Groups in Amino Acid Synthesis

| Protecting Group | Abbreviation | Typical Introduction Reagent(s) | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), BOC-ON sigmaaldrich.com | Mild acid (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation |

This table summarizes key protecting groups used in amino acid and peptide synthesis.

De Novo Synthesis of the Amino Acid Core Structure

The de novo synthesis of non-proteinogenic α-amino acids like (S)-2-amino-6-methylheptanoic acid is a significant challenge in organic synthesis. thieme-connect.comwiley.com These methods are crucial as they allow for the creation of amino acids not found in nature, which are valuable components in medicinal chemistry and materials science. nih.gov

Several strategies have been developed for the asymmetric synthesis of these complex molecules. One established method involves the α-bromination of a carboxylic acid, followed by an SN2 substitution with ammonia (B1221849). For instance, 4-methylpentanoic acid can be converted to leucine (B10760876) through this process. libretexts.org Another versatile approach is the reductive amination of α-keto acids. libretexts.org

Modern synthetic methods often employ enantioselective approaches to directly yield the desired stereoisomer. Catalytic asymmetric synthesis, in particular, has emerged as a powerful tool. wiley.comnih.gov For example, nickel-catalyzed cross-coupling reactions of racemic alkyl electrophiles with alkylzinc reagents have been shown to produce a variety of protected unnatural α-amino acids with good yields and high enantiomeric excess. nih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov

Enzyme-catalyzed reactions also play a key role in the asymmetric synthesis of non-proteinogenic amino acids. For instance, the enantioselective ester cleavage of a prochiral diethyl malonate derivative using porcine liver esterase can produce a key intermediate for the synthesis of α-amino acid enantiomers on a gram or multigram scale. acs.orgacs.org

Methyl Ester Saponification and Subsequent Derivatization

The saponification of methyl esters is a common step in the synthesis of amino acids, converting the ester back to a carboxylic acid. However, this process can be challenging, especially for complex molecules, as it often requires harsh basic conditions that can lead to side reactions like racemization. thieme-connect.de To address this, milder methods have been developed. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) in aqueous organic solvents can significantly reduce the risk of racemization. thieme-connect.de

For Fmoc-protected amino esters, a method using calcium(II) iodide as a protective agent for the Fmoc group allows for selective ester hydrolysis under mild basic conditions. nih.gov This approach is advantageous as it is compatible with other acid-labile protecting groups like Boc. nih.gov

Following saponification, the resulting carboxylic acid can be further derivatized. For example, it can be converted into various activated species for peptide coupling or other modifications. The ability to perform these reactions without compromising the stereochemical integrity of the amino acid is crucial for the synthesis of complex peptides and other bioactive molecules. nih.gov

Protecting Group Chemistry in the Synthesis of this compound

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound, preventing unwanted reactions at specific functional groups. chemistrysteps.com

Role of the Boc Protecting Group in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenolysis, while being easily removable under mild acidic conditions. nih.gov This allows for selective deprotection without affecting other sensitive functional groups in the molecule.

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is generally efficient and results in the formation of a stable carbamate (B1207046). chemistrysteps.com The steric bulk of the Boc group can also be advantageous, directing reactions to other sites or preventing reactions in close proximity. acsgcipr.org Furthermore, the Boc group often improves the solubility of the protected amino acid in organic solvents, facilitating purification and subsequent reactions.

Comparative Analysis of Boc and Fmoc Strategies in Amino Acid Protection and Peptide Synthesis

In solid-phase peptide synthesis (SPPS), two main strategies for Nα-amino group protection are predominantly used: the Boc strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. americanpeptidesociety.orgpeptide.com

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Strong acid (e.g., TFA) peptide.com | Mild base (e.g., piperidine) lifetein.com |

| Side-Chain Protection | Typically benzyl-based (Bzl) | Typically tert-butyl-based (tBu) |

| Final Cleavage | Strong acid (e.g., HF) peptide.com | Strong acid (e.g., TFA) peptide.com |

| Advantages | Can be advantageous for synthesizing hydrophobic peptides prone to aggregation. peptide.com | Milder deprotection conditions, compatible with automated synthesis, and allows for the synthesis of protected peptide fragments. americanpeptidesociety.orglifetein.comiris-biotech.de |

| Disadvantages | Requires harsh acidic conditions for deprotection and final cleavage, which can lead to peptide degradation. americanpeptidesociety.org | The basic deprotection step can sometimes cause issues with base-labile sequences. |

The choice between the Boc and Fmoc strategies depends on the specific peptide sequence, the desired final product, and the scale of the synthesis. americanpeptidesociety.org While Fmoc chemistry is now more widely used due to its milder conditions, the Boc strategy remains valuable for certain applications. americanpeptidesociety.orgiris-biotech.de

Deprotection Methodologies for this compound Derivatives (e.g., Acidic Conditions)

The removal of the Boc protecting group is a critical step in the synthesis of peptides and other molecules. This is typically achieved under acidic conditions. wikipedia.orgfishersci.co.uk The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used in a solution with a scavenger to prevent side reactions. jk-sci.comcommonorganicchemistry.com

The mechanism of Boc deprotection involves the protonation of the carbamate's carbonyl oxygen by the acid. chemistrysteps.comcommonorganicchemistry.com This is followed by the cleavage of the tert-butyl group, which forms a stable tert-butyl cation. chemistrysteps.comcommonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.comcommonorganicchemistry.com

Mechanism of Boc Deprotection with TFA:

Protonation of the carbonyl oxygen of the Boc group. commonorganicchemistry.com

Loss of the tert-butyl cation to form a carbamic acid. commonorganicchemistry.com

Decarboxylation of the carbamic acid to yield the free amine. commonorganicchemistry.com

The free amine is protonated by the acidic conditions to form the corresponding salt. commonorganicchemistry.com

Alternative acidic reagents for Boc deprotection include hydrochloric acid (HCl) in various organic solvents, such as dioxane or ethyl acetate (B1210297). wikipedia.orgfishersci.co.uk The choice of acid and solvent can be optimized to achieve selective deprotection in the presence of other acid-labile groups. acsgcipr.org In some cases, Lewis acids or even milder conditions like heating under vacuum can be employed for Boc removal. mdpi.comresearchgate.net

Optimization of Synthetic Yields and Purity for Research-Scale Production

Optimizing the yield and purity of this compound is crucial for its efficient use in research and development. This involves careful consideration of each step in the synthetic route, from the choice of starting materials and reagents to the purification methods employed.

For the synthesis of the amino acid core, the selection of the most efficient and stereoselective method is paramount. Asymmetric catalytic methods, for example, can provide high enantiomeric purity, reducing the need for extensive chiral resolution steps later on. nih.gov

A systematic approach to process optimization, including the investigation of different solvents, temperatures, and reaction times for each step, can lead to significant improvements in both yield and purity, making the synthesis more practical and scalable for research purposes.

Applications in Peptide Chemistry and Peptidomimetic Design

Integration of Boc-(s)-2-amino-6-methylheptanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

The tert-butyloxycarbonyl (Boc) protecting group is a foundational element in one of the two primary strategies for Solid-Phase Peptide Synthesis (SPPS). peptide.com Developed by R. Bruce Merrifield, Boc-based SPPS remains a robust method for constructing peptides, particularly those that may be challenging to synthesize using the alternative Fmoc (9-fluorenylmethoxycarbonyl) strategy. nih.govpeptide.com The Boc/Bzl (benzyl-based side-chain protection) scheme involves the use of a moderate acid, typically trifluoroacetic acid (TFA), for the repetitive cleavage of the temporary Nα-Boc group, while more permanent side-chain protecting groups are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF). peptide.com The integration of this compound into this workflow follows the general principles of Boc-SPPS, where its protected N-terminus allows for sequential, controlled addition to a growing peptide chain anchored to a solid resin support. nih.gov

The formation of the amide (peptide) bond is the critical step in SPPS and requires the activation of the carboxyl group of the incoming amino acid. bachem.com In Boc-SPPS, a variety of coupling reagents are employed to facilitate this reaction efficiently while minimizing side reactions. The choice of reagent is crucial for achieving high yields, especially when dealing with sterically hindered amino acids like this compound.

Initially, carbodiimides such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) were the primary reagents. peptide.com While effective, DCC produces a dicyclohexylurea byproduct that is insoluble and can complicate synthesis on a solid support, making DIC a more suitable choice for SPPS as its urea (B33335) byproduct is more soluble. peptide.com To improve efficiency and reduce side reactions, particularly racemization, these reagents are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.compeptide.com

Table 1: Common Coupling Reagents in Boc-SPPS

| Reagent Class | Example(s) | Key Characteristics & Applications |

|---|---|---|

| Carbodiimides | DCC, DIC | Classical reagents; DIC is preferred for SPPS due to soluble byproduct. peptide.com Typically used with an additive like HOBt to suppress racemization. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective reagents, particularly for difficult couplings, including sterically hindered or N-methylated amino acids. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very popular, efficient, and fast-acting reagents that result in low racemization. peptide.com HATU is considered one of the most effective for minimizing racemization. nih.gov Used in modern in-situ neutralization protocols. peptide.com |

Maintaining the stereochemical integrity of each amino acid is paramount in peptide synthesis, as the introduction of diastereomeric impurities can drastically alter or eliminate the biological activity of the final peptide. Racemization, the loss of optical purity, occurs primarily at the α-carbon of the activated amino acid during the coupling step. nih.govnih.gov

The use of urethane-based protecting groups, such as Boc and Fmoc, inherently suppresses racemization compared to other types of N-protecting groups. bachem.com However, the risk is not eliminated, especially for sensitive amino acids like cysteine and histidine. peptide.com Several strategies are employed to minimize this side reaction:

Use of Additives: The addition of nucleophilic compounds like HOBt or its more reactive analog, 7-aza-1-hydroxybenzotriazole (HOAt), is a standard practice. These additives react with the activated amino acid to form an intermediate active ester, which is less prone to racemization than the initial activated species. bachem.compeptide.compeptide.com

Choice of Coupling Reagent: The selection of the coupling reagent itself has a significant impact. Modern onium-salt reagents like HATU are known to provide high coupling rates with minimal racemization. peptide.com

Base Selection: The type and amount of base used during coupling can influence racemization. In Fmoc chemistry, weaker bases are sometimes recommended for sensitive couplings. bachem.com In Boc-SPPS, in-situ neutralization protocols using bases like diisopropylethylamine (DIEA) are carefully controlled. peptide.compeptide.com

Avoiding Over-activation: Limiting the time the amino acid remains in its highly reactive, activated state before coupling can also reduce the extent of racemization. nih.gov

Studies using capillary electrophoresis have been developed to precisely quantify the rate of racemization during SPPS, confirming that it occurs mainly during the activation and coupling cycles, with rates typically below 0.5% per cycle under optimized conditions. nih.govresearchgate.net For a chiral building block like (S)-2-amino-6-methylheptanoic acid, applying these control strategies is essential to ensure the final peptide product is stereochemically pure.

Role as a Chiral Building Block in Complex Peptide Architectures and Peptidomimetics

Non-canonical amino acids are fundamental to the design of peptides and peptidomimetics with novel functions. nih.govmdpi.com this compound, with its defined (S)-stereochemistry and unique side chain, serves as a valuable chiral building block for constructing complex molecular architectures that go beyond the scope of natural peptides. vulcanchem.com Its incorporation can introduce specific structural constraints and physicochemical properties.

The lipophilic nature of the 6-methylheptyl side chain makes this amino acid an ideal candidate for the synthesis of lipopeptides. Lipopeptides are peptides covalently linked to a lipid moiety, a modification that can enhance membrane interaction, improve stability, and modulate biological activity. Research on synthetic lipopeptides has demonstrated that analogs of bacterial lipoproteins can act as potent immunoadjuvants. For instance, lipopeptides containing the structurally related 2-(palmitoylamino)-6,7-bis(palmitoyloxy) heptanoic acid were synthesized via SPPS and showed stereospecific stimulation of immune cells. nih.gov The incorporation of (S)-2-amino-6-methylheptanoic acid would similarly anchor a peptide sequence to a lipid-like structure, potentially influencing its assembly and interaction with biological membranes.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. mdpi.comyoutube.com A key strategy in their design is to replicate the spatial arrangement of key functional groups (the pharmacophore) that are responsible for binding to a biological target, such as a receptor or enzyme. nih.govnih.gov

Non-canonical amino acids are crucial for building these scaffolds. researchgate.net The bulky, aliphatic side chain of (S)-2-amino-6-methylheptanoic acid can be used to mimic large hydrophobic residues like leucine (B10760876) or isoleucine that are often found in the binding interfaces of proteins. biorxiv.orgresearchgate.net By replacing a natural amino acid with this synthetic analog, medicinal chemists can probe and modulate peptide-receptor interactions. The unique branching and length of the side chain can introduce different steric and hydrophobic effects than natural amino acids, potentially leading to altered binding affinity or selectivity. nih.gov This approach allows for the fine-tuning of a peptide's structure to create more potent and stable therapeutic leads. nih.gov

Influence on Peptide Structural and Conformational Properties

The primary sequence of a peptide dictates its higher-order structure, and the nature of the amino acid side chains plays a critical role in this process. khanacademy.org Even minor changes to a side chain can significantly alter the conformational landscape of a peptide. nih.govnih.gov The incorporation of (S)-2-amino-6-methylheptanoic acid exerts a strong influence on the local and global conformation of a peptide chain due to the specific steric and hydrophobic properties of its side chain.

The side chain of (S)-2-amino-6-methylheptanoic acid is larger and more lipophilic than that of leucine and has a different branching pattern than isoleucine. These features impose significant steric constraints on the allowable dihedral angles (Φ and Ψ) of the peptide backbone, restricting the conformational freedom of the peptide. This restriction can favor the formation of specific secondary structures, such as helices or turns. acs.org The ability to rationally control peptide folding through the strategic placement of such conformationally directing residues is a powerful tool in peptide design. researchgate.netnih.gov For example, introducing such a bulky group can help stabilize a helical conformation, which is a common motif in protein-protein interactions. nih.gov By understanding the conformational propensities imparted by unique side chains, researchers can design peptides and foldamers with predictable and stable three-dimensional structures. acs.orgacs.org

Table 2: Side Chain Comparison of (S)-2-amino-6-methylheptanoic acid and Related Natural Amino Acids

| Amino Acid | Side Chain Structure | Key Features | Potential Conformational Influence |

|---|---|---|---|

| (S)-2-amino-6-methylheptanoic acid | -CH₂-CH₂-CH₂-CH₂-CH(CH₃)₂ | Long, branched, highly lipophilic | Significant steric hindrance; promotes defined secondary structures; enhances hydrophobic interactions. |

| Leucine (Leu) | -CH₂-CH(CH₃)₂ | Branched at γ-carbon, hydrophobic | Common helix-forming residue; contributes to hydrophobic cores. |

| Isoleucine (Ile) | -CH(CH₃)-CH₂-CH₃ | Branched at β-carbon, hydrophobic | Sterically constrained; often found in β-sheets but can also be in helices. |

Impact on Helical Conformation and Secondary Structures in Modified Peptides

The secondary structure of a peptide, such as the α-helix or β-sheet, is critical to its biological function and is dictated by the sequence of its constituent amino acids. nih.gov The incorporation of non-canonical amino acids is a well-established strategy to stabilize or intentionally alter these secondary structures. nih.govmdpi.com The introduction of (S)-2-amino-6-methylheptanoic acid, with its bulky and extended isobutyl side chain, can exert significant steric influence on the peptide backbone.

This modification can impact the peptide's structure in several ways:

Stabilization of Helices: The hydrophobic interactions of the extended side chain can contribute to the stability of α-helical structures, a crucial factor for preserving peptide bioactivity and resistance to degradation. nih.gov The process of self-assembly, driven by hydrophobic interactions, can stabilize secondary structure motifs. nih.gov

Disruption of Aggregation: In some contexts, the steric bulk of a non-canonical side chain can disrupt the formation of undesirable β-sheet aggregates, which are often associated with reduced solubility and certain disease pathologies.

Conformational Constraint: The presence of a larger side chain can restrict the rotational freedom of the peptide backbone, locking it into a more defined and stable conformation. nih.gov

Probing Conformational Preferences within Peptidic Chains Containing Non-Canonical Amino Acids

The deliberate substitution of canonical amino acids with ncAAs like (S)-2-amino-6-methylheptanoic acid is a powerful method for studying the relationship between a peptide's structure and its function. nih.gov By observing how these modifications alter biological activity, researchers can deduce the conformational requirements for receptor binding and efficacy. nih.gov

This "probe" allows scientists to investigate:

Structure-Activity Relationships (SAR): By synthesizing a series of peptide analogs with the homoleucine residue at different positions, researchers can map the regions of the peptide where steric bulk is tolerated or even beneficial. This provides insight into the peptide's binding pocket on its target protein.

Folding Dynamics: The introduction of a conformationally restricting residue can simplify the folding landscape of a peptide, making it easier to study using techniques like NMR and circular dichroism spectroscopy. nih.gov This helps to clarify which conformations are responsible for biological activity.

This approach transforms the non-canonical amino acid from a simple component into an analytical tool for dissecting the complexities of peptide and protein interactions. nih.govnih.gov

Generation of Biologically Active Peptides Containing this compound Residues

The synthesis of novel, biologically active peptides often involves the strategic incorporation of unnatural amino acids to improve their drug-like properties. mdpi.comresearchgate.net this compound is used as a starting material in solid-phase peptide synthesis (SPPS) to create these modified peptides. peptide.compeptide.com The integration of such ncAAs can lead to peptides with enhanced metabolic stability and improved pharmacokinetic profiles because they are less recognized by the human immune system and are resistant to degradation by proteases. nih.gov

| Synthesis Stage | Description | Reagents/Conditions |

| Resin Loading | The first amino acid (C-terminal) is attached to a solid support resin, such as a Merrifield or PAM resin. chempep.com | Cesium salt of Boc-amino acid |

| Deprotection | The Boc protecting group is removed from the Nα-amino group to allow for the next coupling reaction. | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). peptide.comchempep.com |

| Neutralization | The newly deprotected amine (as a TFA salt) is neutralized to its free amine form. | Diisopropylethylamine (DIEA) in DCM. peptide.compeptide.com |

| Coupling | The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amine on the resin. | Coupling reagents like HBTU, HATU, or DCC/HOBt. peptide.com |

| Repeat Cycle | The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled. | N/A |

| Cleavage | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. | Strong acids like Hydrogen Fluoride (HF) or TFMSA. peptide.comnih.gov |

This interactive table outlines the general steps in Boc-based solid-phase peptide synthesis for incorporating a residue like (S)-2-amino-6-methylheptanoic acid.

Synthesis of Modified Peptide Fragments for Mechanistic Activity Studies

To understand how a specific modification, such as the inclusion of a homoleucine residue, affects a peptide's function, scientists synthesize smaller, modified fragments of the parent peptide. nih.gov This approach allows for detailed mechanistic studies without the complexity and cost of synthesizing the full-length peptide. The Boc-SPPS method is well-suited for creating these fragments. taylorfrancis.com

These studies can involve:

Binding Assays: Comparing the binding affinity of the modified fragment to its target with that of the original fragment.

Enzymatic Assays: Assessing how the modification impacts the peptide's role as an enzyme inhibitor or substrate.

Spectroscopic Analysis: Using techniques like NMR to determine the precise structural changes induced by the homoleucine residue and how they correlate with changes in activity. nih.gov

Approaches to Enhance Peptide Stability and Solubility Through Structural Modifications

A major challenge in developing therapeutic peptides is their poor stability and solubility. nih.gov Structural modifications, including the incorporation of (S)-2-amino-6-methylheptanoic acid, are a key strategy to overcome these limitations.

Stability: Native peptides are often rapidly broken down by proteases in the body. The introduction of non-canonical amino acids like homoleucine can create peptide bonds that are resistant to cleavage by these enzymes, thereby increasing the peptide's half-life and duration of action. nih.govnih.gov The unnatural side chain is not recognized by the proteases that have evolved to act on the 20 canonical amino acids.

Mechanistic and Design Principles in Drug Discovery Utilizing Boc S 2 Amino 6 Methylheptanoic Acid

Design of Enzyme Inhibitors and Modulators

The design of enzyme inhibitors and modulators is a cornerstone of modern drug discovery. Boc-(S)-2-amino-6-methylheptanoic acid provides a versatile scaffold for developing molecules that can interact with the active sites of various enzymes, leading to the modulation of their catalytic activity.

Aspartic proteases are a class of enzymes that play critical roles in various physiological processes and are implicated in diseases such as hypertension, and viral infections like HIV/AIDS. nih.govnih.gov A key feature of many aspartic protease inhibitors is the presence of a transition-state isostere, a stable chemical group that mimics the tetrahedral intermediate of peptide bond hydrolysis. Statine (B554654), the uncommon amino acid (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, and its analogues are well-known transition-state isosteres for aspartic proteases. nih.govrsc.orgnih.gov

While this compound is an alpha-amino acid and structurally distinct from the gamma-amino acid statine, its derivatives can be utilized in the synthesis of novel peptide-based inhibitors. The isobutyl side chain of this compound is identical to the side chain of the natural amino acid leucine (B10760876). This allows for its use as a leucine surrogate in the design of peptidomimetics, where the Boc-protected amine facilitates stepwise peptide synthesis. researchgate.net

Research into the synthesis of analogues of the potent carboxyl protease inhibitor pepstatin has utilized optically pure forms of N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid (Boc-Sta). nih.gov These studies have been crucial in elucidating the structural requirements for potent inhibition of enzymes like pepsin and renin. nih.gov For instance, tripeptides incorporating statine analogues have demonstrated potent inhibitory activity against pepsin, with Ki values in the nanomolar range. nih.gov The stereochemistry at the hydroxyl and amino-bearing carbons of the statine core is critical for high-affinity binding to the enzyme's active site. nih.gov

The rise of antibiotic resistance is a major global health concern, necessitating the development of novel antibacterial agents. chemimpex.com While specific studies focusing exclusively on the antibacterial properties of this compound derivatives are not extensively documented in the available literature, the broader class of modified amino acids and peptides represents a promising area of research. Protected amino acids, including those with Boc groups, have been shown to exhibit antibacterial activity and can be used to overcome antibiotic resistance in various bacterial strains. chemimpex.com

For example, research on other N-substituted β-amino acid derivatives has yielded compounds with promising antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. chemimpex.com These findings suggest that the incorporation of lipophilic side chains and protected amino groups, features present in this compound, can be a viable strategy in the design of new antibacterial agents. The lipophilic nature of the 6-methylheptanoic acid side chain could facilitate interaction with and disruption of bacterial cell membranes, a common mechanism of action for antimicrobial peptides.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Detailed structure-activity relationship (SAR) studies specifically focused on derivatives of this compound are not widely available in the current scientific literature. However, the principles of SAR are fundamental to medicinal chemistry, and general findings from related classes of molecules can provide insights into how modifications of this compound might affect its biological activity.

The side chain of an amino acid is a primary determinant of its interaction with a biological target. For this compound, the isobutyl group is a key feature. In the context of a larger molecule, this lipophilic side chain can engage in hydrophobic interactions within a binding pocket. SAR studies on related inhibitor classes often involve modifying such side chains to optimize these interactions. For example, increasing or decreasing the length or branching of the alkyl chain can probe the size and shape of the hydrophobic pocket, potentially leading to enhanced potency and selectivity.

Studies on the stereoisomers of statine have unequivocally demonstrated the profound impact of stereochemistry on inhibitory activity. nih.gov Changing the stereochemistry at either of the two chiral centers in statine can lead to a dramatic loss of binding affinity, often by several orders of magnitude. nih.gov This highlights the precise stereochemical requirements for effective ligand-target binding. While direct SAR studies on the stereoisomers of this compound are not readily found, it is a well-established principle that the (S)- and (R)-enantiomers of an amino acid can have vastly different biological activities.

Applications in Novel Therapeutic Lead Identification

The identification of novel lead compounds is the first step in the long process of drug development. This compound, as a non-proteinogenic amino acid, can be used to introduce structural diversity into compound libraries for screening against various therapeutic targets. Its incorporation into peptide or small molecule libraries can lead to the discovery of new hits and lead compounds.

While specific examples of this compound itself being part of a newly identified therapeutic lead are not prominent in the reviewed literature, the use of similar amino acid derivatives is a common strategy. For instance, novel aminobutanoic acid-based inhibitors of the ASCT2 transporter, a target in non-small-cell lung cancer, have been discovered and shown to have potent in vitro and in vivo activity. nih.gov These inhibitors feature a core amino acid structure that is systematically modified to optimize target engagement and therapeutic efficacy. nih.gov This approach underscores the potential of unique amino acid building blocks like this compound in the generation of novel therapeutic leads. The commercial availability of this compound facilitates its use in the synthesis of diverse chemical libraries for high-throughput screening campaigns. chemimpex.com

Development of Compounds for Trapping Holliday Junctions

Holliday junctions are crucial four-way DNA intermediates formed during homologous recombination, a fundamental process for DNA repair and genetic diversity. The stabilization or "trapping" of these junctions by small molecules is a promising strategy for the development of novel anticancer and antimicrobial agents, as it can disrupt DNA processing pathways.

While the development of molecules that can recognize and bind to the specific geometry of Holliday junctions is an active area of research, a review of current scientific literature does not indicate that this compound has been specifically utilized in the design or synthesis of compounds for this purpose. The principles of such drug design often involve planar, aromatic moieties capable of intercalating into the junction's core or multivalent structures that can interact with the four arms of the DNA structure.

Future research could explore the incorporation of this compound into peptide or peptidomimetic scaffolds designed to interact with the proteins that process Holliday junctions, such as resolvases or helicases. The leucine-like side chain could potentially mediate protein-protein or protein-DNA interactions within these complexes.

Contribution to Ligand Efficiency Metrics in Lead Optimization

Ligand efficiency (LE) is a critical parameter in early-stage drug discovery, used to assess the binding efficiency of a compound relative to its size. It is calculated as the binding affinity (often expressed as pIC50 or pKi) divided by the number of non-hydrogen atoms. Optimizing for high ligand efficiency helps in developing potent drug candidates with favorable physicochemical properties.

Table 1: Hypothetical Contribution of this compound to Ligand Efficiency

| Parent Molecule | Binding Affinity (pKi) | Number of Non-Hydrogen Atoms | Ligand Efficiency (LE) | Modified Molecule (with this compound) | Change in Binding Affinity (ΔpKi) | New Ligand Efficiency |

| Lead A | 6.0 | 20 | 0.30 | Lead A - Linker - this compound | +0.5 | 0.20 |

| Lead B | 7.5 | 30 | 0.25 | Lead B - Linker - this compound | +1.0 | 0.24 |

This table presents a hypothetical scenario. Actual data would depend on the specific target and the mode of binding.

Currently, there are no published studies that specifically analyze the contribution of this compound to ligand efficiency metrics in a lead optimization program. Such an analysis would require the systematic synthesis and biological evaluation of a series of compounds with and without this moiety.

Advanced Applications in Chemical Probe Design

Chemical probes are essential tools for studying biological systems. They are small molecules designed to selectively bind to a specific protein or other biomolecule, allowing for the investigation of its function. The design of these probes often requires the incorporation of specific functional groups for detection or manipulation.

Introduction of Functional Groups for Biophysical Spectroscopy (e.g., NMR, EPR)

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic techniques used to study the structure and dynamics of biomolecules. Chemical probes for these techniques often incorporate stable isotopes (e.g., ¹³C, ¹⁵N for NMR) or paramagnetic spin labels (for EPR).

This compound could, in principle, be synthesized with isotopic labels in its backbone or side chain. Once incorporated into a peptide or small molecule inhibitor, these labels would allow for detailed NMR studies of the ligand-target interaction. For EPR studies, the carboxylic acid or the deprotected amine could be used as a handle to attach a nitroxide spin label.

A survey of the scientific literature does not reveal any specific instances where this compound has been used for the development of NMR or EPR probes. However, the general strategies for creating such probes are well-established in the field of chemical biology.

Use in Chemoenzymatic Synthesis of Complex Natural Products

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic reactions with the versatility of traditional organic chemistry to construct complex molecules like natural products. medchemexpress.comchemicalbook.comnih.gov Enzymes can be used to create chiral centers with high stereoselectivity, a common challenge in purely chemical synthesis. datainsightsmarket.com

The structure of this compound makes it a potential substrate for various enzymes used in synthesis, such as lipases for esterification or proteases for peptide bond formation under specific conditions. The Boc protecting group is stable to many enzymatic conditions and can be removed chemically at a later stage. tcichemicals.com

Despite the potential, there is no documented use of this compound in the chemoenzymatic synthesis of complex natural products within the available scientific literature. Its application would depend on its recognition and acceptance as a substrate by relevant enzymes.

Table 2: Potential Enzymes for Chemoenzymatic Reactions with this compound

| Enzyme Class | Potential Reaction | Product Type |

| Lipase | Esterification of the carboxylic acid | Esterified derivative |

| Protease (e.g., Subtilisin) | Amide bond formation with an amine nucleophile | Peptide or amide conjugate |

| Acylase | (Following deprotection) Acylation of the amine | N-acylated derivative |

This table outlines potential enzymatic transformations; specific enzyme selection and reaction conditions would require experimental validation.

Analytical and Spectroscopic Characterization in Research of Boc S 2 Amino 6 Methylheptanoic Acid

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity of Boc-protected amino acids. For structurally similar compounds like Boc-L-leucine, purity levels are routinely determined to be ≥99.0% using this method. sigmaaldrich.com In a typical analysis of Boc-(s)-2-amino-6-methylheptanoic acid, a reversed-phase HPLC system would be employed.

The analysis involves injecting a solution of the compound onto a column, often a C18 stationary phase, and eluting it with a mobile phase gradient, such as a mixture of water and acetonitrile, often containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape. A UV detector is used to monitor the elution, as the carbamate (B1207046) and carboxylic acid moieties exhibit absorbance at specific wavelengths. The purity is calculated by integrating the area of the product peak and comparing it to the total area of all observed peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Value/Type |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Detection | UV Spectroscopy |

| Purity Standard | ≥98% chemimpex.com |

Silica (B1680970) gel chromatography is a foundational purification technique used extensively in the synthesis of Boc-protected amino acids. column-chromatography.comnih.gov It is particularly effective for purifying synthetic intermediates and the final product by separating compounds based on their polarity. column-chromatography.com The Boc protecting group is generally stable under the conditions of silica gel chromatography. chemicalforums.com

In a typical procedure, the crude synthetic mixture is loaded onto a column packed with silica gel. A solvent system, or eluent, of appropriate polarity is then passed through the column. For a compound like this compound, a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or chloroform (B151607) in methanol, is commonly used. nih.govresearchgate.net The separated fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and stereochemistry of the compound. For a related isomer, Boc-(R)-4-amino-6-methyl-heptanoic acid, purity is confirmed by NMR to be ≥ 98%. chemimpex.comamericanchemicalsuppliers.com

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. Key expected signals for this compound include a large singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, a multiplet for the alpha-proton adjacent to the amino and carboxyl groups, and distinct signals corresponding to the protons of the methylheptanoyl side chain. researchgate.netresearchgate.net The signal for the N-H proton of the carbamate often appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are expected for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the alpha-carbon, and the carbons of the side chain. researchgate.netmdpi.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10-12 | ~175-177 |

| Carbamate Carbonyl (Boc C=O) | - | ~155-157 |

| Alpha-Carbon (α-CH) | ~4.0-4.3 | ~52-54 |

| Boc Quaternary Carbon | - | ~80-82 |

| Boc Methyls (-C(CH₃)₃) | ~1.45 | ~28.3 |

| Side Chain (-CH₂-, -CH-) | ~1.1-1.8 | ~22-40 |

| Side Chain Methyls (-CH(CH₃)₂) | ~0.9 | ~22.5 |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing polar molecules such as amino acids.

For this compound (Molecular Formula: C₁₃H₂₅NO₄), the expected exact mass can be calculated. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed. It is known that Boc-protected amines can undergo fragmentation in the ion source, sometimes leading to the loss of the Boc group or a McLafferty rearrangement, which can provide further structural confirmation. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. ug.edu.pl The IR spectrum of this compound would display several key absorption bands confirming its structure. researchgate.net

Key absorptions include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carboxylic acid, another distinct C=O stretch from the carbamate (Boc group), an N-H stretch from the amide, and C-H stretches from the aliphatic parts of the molecule. libretexts.org

Table 3: Characteristic IR Absorption Bands

| Functional Group | Bond | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700-1725 |

| Carbamate (Boc) | N-H stretch | ~3300-3400 |

| Carbamate (Boc) | C=O stretch | ~1680-1700 |

| Aliphatic Groups | C-H stretch | ~2850-2960 |

Chiral Analysis and Stereochemical Determination Methods

The determination of the stereochemistry of this compound relies on methods that can distinguish between the (S) and (R) enantiomers. The most common and reliable techniques include the measurement of optical rotation and chromatographic separation on a chiral stationary phase, often coupled with derivatization techniques like Marfey's analysis.

Optical Rotation Measurements

For instance, the specific rotation of a similar compound, Boc-D-β-homoleucine, has been reported. nih.gov The measurement conditions and the observed value for this related compound underscore the importance of standardized parameters in obtaining reproducible and comparable data.

Table 1: Optical Rotation Data for a Structurally Related Boc-Amino Acid

| Compound Name | Specific Rotation ([α]) | Concentration (c) | Solvent | Temperature (°C) | Wavelength (nm) |

| Boc-D-β-homoleucine | +33 ± 2° | 0.5 | CHCl₃ | 20 | D-line |

This table presents data for a related compound to illustrate the typical parameters measured. Data for this compound is not specified in the provided search results.

The sign of the optical rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory) and is a key identifier for a particular enantiomer. However, optical rotation alone is often insufficient to determine enantiomeric purity with high accuracy, as the magnitude of rotation can be influenced by trace impurities and experimental variables. Therefore, it is typically used in conjunction with more definitive chromatographic methods.

Chiral HPLC and Marfey's Analysis for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. guidechem.comsigmaaldrich.comresearchgate.net This method allows for the direct determination of the enantiomeric excess (e.e.) of a sample. For Boc-protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs, such as Chirobiotic T, have proven effective. sigmaaldrich.comsigmaaldrich.com The separation is based on the differential interactions of the enantiomers with the chiral selector of the stationary phase, leading to different retention times. researchgate.net

To enhance the resolution and detection of amino acid enantiomers, a derivatization step is often employed prior to HPLC analysis. Marfey's analysis is a classic and reliable method for this purpose. nih.gov The amino acid is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which is itself chiral. This reaction creates a pair of diastereomers from the initial enantiomers. Diastereomers have different physical properties and can be readily separated on a standard achiral reversed-phase HPLC column (e.g., C8 or C18). nih.gov

The general procedure for Marfey's analysis involves:

Hydrolysis of the Boc protecting group to free the primary amine.

Derivatization of the resulting amino acid with L-FDAA (or D-FDAA) to form diastereomeric adducts.

Separation and quantification of the diastereomers by reversed-phase HPLC with UV detection (typically around 340 nm).

The elution order of the diastereomers is predictable; for an L-amino acid derivatized with L-FDAA, the L-L diastereomer will typically elute before the L-D diastereomer. By comparing the retention times of the derivatized sample to those of derivatized standards of the pure (S) and (R) enantiomers, the enantiomeric purity of the original sample can be accurately determined. While specific experimental data for the chiral HPLC separation and Marfey's analysis of this compound are not detailed in the provided search results, the general applicability of these methods to non-proteinogenic and branched-chain amino acids is well-established. nih.gov

Table 2: Illustrative Chiral HPLC and Marfey's Analysis Parameters for Boc-Amino Acids

| Analytical Method | Typical Stationary Phase | Typical Mobile Phase | Detection | Key Principle |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) or Macrocyclic Glycopeptide-based (e.g., Chirobiotic T) | Mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) or aqueous buffers with organic modifiers (e.g., acetonitrile, methanol) | UV/Vis or Mass Spectrometry (MS) | Direct separation of enantiomers based on differential interaction with the chiral stationary phase. |

| Marfey's Analysis | Achiral Reversed-Phase (e.g., C8, C18) | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile) | UV/Vis (340 nm) or Mass Spectrometry (MS) | Separation of diastereomers formed by derivatization with a chiral reagent (Marfey's reagent). |

This table provides a general overview of the techniques based on the analysis of similar compounds, as specific data for this compound was not found in the search results.

The combination of these chiral analysis techniques provides a robust and reliable means to confirm the stereochemical identity and enantiomeric purity of this compound, which is essential for its application in research and development.

Computational Chemistry and in Silico Modeling of Boc S 2 Amino 6 Methylheptanoic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as a derivative of Boc-(S)-2-amino-6-methylheptanoic acid, and a biological target, typically a protein or enzyme. nih.gov These simulations are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of this compound, docking studies can elucidate how the molecule fits into the binding site of a target protein. The isohexyl side chain of the amino acid and the bulky Boc group can influence the binding affinity and selectivity. For instance, in the design of inhibitors for enzymes like proteases or kinases, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the active site residues can be visualized and quantified.

Table 1: Illustrative Molecular Docking Results of a this compound Derivative against a Hypothetical Protease Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR-88, PHE-102, LEU-145, GLY-146 |

| Hydrogen Bonds | 2 (with TYR-88, GLY-146) |

| Hydrophobic Interactions | PHE-102, LEU-145 |

This table presents hypothetical data from a molecular docking simulation to illustrate the type of information generated.

Conformational Analysis and Energy Minimization Studies of Derivatives

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound and its derivatives is essential to understand the spatial arrangement of its atoms and the energy associated with different conformations. The presence of the bulky Boc protecting group and the flexible isohexyl side chain results in a complex conformational landscape.

Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which corresponds to its most stable structure. nih.gov This is achieved by employing algorithms like steepest descent and conjugate gradients. For this compound, energy minimization can identify the most probable conformations in different environments (e.g., in vacuum, in a solvent). These studies are crucial for understanding how the molecule will behave in solution and how it will present itself for interaction with other molecules.

Table 2: Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -175° | 0.00 |

| 2 | 65° | 1.25 |

| 3 | -60° | 2.10 |

This table illustrates hypothetical relative energies for different conformers obtained from an energy minimization study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. youtube.com These models are extensively used in drug design to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. nih.gov

For a series of derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds with variations in their structure (e.g., modifications to the side chain or replacement of the Boc group). The biological activity of these compounds would be determined experimentally. Then, various molecular descriptors (e.g., physicochemical, electronic, and steric properties) are calculated for each molecule. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

This QSAR model can then be used to predict the activity of new derivatives and to identify the key structural features that are important for activity. For example, a QSAR model might reveal that increasing the hydrophobicity of the side chain enhances activity, while the presence of a hydrogen bond donor at a specific position is detrimental.

Table 3: Example of a QSAR Equation for a Series of this compound Analogs

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 2.1

| Descriptor | Definition |

| pIC₅₀ | Negative logarithm of the half-maximal inhibitory concentration |

| LogP | Logarithm of the octanol-water partition coefficient (a measure of hydrophobicity) |

| MW | Molecular Weight |

| HBD | Number of Hydrogen Bond Donors |

This table presents a hypothetical QSAR equation to illustrate the relationship between molecular descriptors and biological activity.

Predictive Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry can also be employed to study the mechanisms of chemical reactions and to predict their outcomes, including stereoselectivity. rsc.org For the synthesis involving this compound, such as its incorporation into a peptide chain or modifications of its side chain, computational methods can provide valuable insights.

By modeling the transition states and intermediates of a reaction pathway, the activation energies can be calculated, allowing for the determination of the most favorable reaction mechanism. This is particularly important for understanding and controlling the stereoselectivity of a reaction. The synthesis of non-proteinogenic amino acids often requires precise control of stereochemistry, and computational studies can help in designing catalysts or reaction conditions that favor the formation of the desired stereoisomer. nih.gov

For example, in the synthesis of a dipeptide, the coupling of this compound with another amino acid can be modeled to understand the factors that influence the efficiency of the reaction and the potential for side reactions, such as racemization. researchgate.net

Table 4: Calculated Activation Energies for Two Competing Reaction Pathways

| Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| Pathway A (Desired Product) | 15.2 | 95% |

| Pathway B (Side Product) | 18.5 | 5% |

This table provides an illustrative example of how computational chemistry can be used to predict the outcome of competing reaction pathways based on calculated activation energies.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Chemistry Approaches for Synthesis

The multi-step chemical synthesis of chiral non-proteinogenic amino acids (NPAAs) like Boc-(S)-2-amino-6-methylheptanoic acid traditionally involves significant solvent use, hazardous reagents, and energy-intensive purification steps. nih.gov Future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes.

Key green chemistry strategies include:

Biocatalysis and Enzymatic Synthesis : Utilizing enzymes such as aminotransferases, ammonia (B1221849) lyases, or engineered amidases offers a highly selective and efficient pathway to chiral amino acids. nih.govrsc.org Enzymes operate in aqueous media under mild conditions, reducing the need for harsh solvents and protecting groups. nih.govnih.gov Research into creating "ncAA synthases" through enzyme engineering is a promising frontier for producing complex structures with high enantiomeric purity. nih.gov

Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters, enhance safety, and reduce waste. nih.gov An integrated flow system can combine reaction steps, such as in-situ imine generation followed by electrochemical carboxylation, to create α-amino acids without using toxic cyanide reagents or stoichiometric metal reagents. acs.orgacs.org This approach is also amenable to automation, increasing efficiency for both synthesis and subsequent incorporation into peptides. durham.ac.uk

Alternative Solvents and Reaction Conditions : Efforts are being made to replace conventional solvents like DMF and NMP with greener alternatives. Furthermore, techniques like ultrasonic-assisted organic synthesis (UAOS) can accelerate reactions and improve yields under solvent-free conditions, contributing to a more sustainable process. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Chiral Amino Acids

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Catalysts | Often relies on heavy metal catalysts. | Utilizes biocatalysts (enzymes) or heterogeneous catalysts that are easily recovered. rsc.org |

| Solvents | High consumption of hazardous organic solvents (e.g., DMF, DCM). | Use of aqueous media, green solvents, or solvent-free conditions. nih.govrsc.org |

| Stereoselectivity | May require chiral auxiliaries or resolution of racemic mixtures. | High enantioselectivity achieved through enzymatic reactions. nih.govrsc.org |

| Energy Use | Often requires high temperatures and energy-intensive purification. | Reactions proceed at ambient temperature and pressure; flow chemistry can improve energy efficiency. nih.gov |

| Waste Generation | Generates significant amounts of toxic byproducts. | Minimizes waste through higher atom economy and catalyst recyclability. |

Novel Protecting Group Strategies and Automation in Peptide Synthesis

The efficiency of solid-phase peptide synthesis (SPPS) hinges on the strategic use of protecting groups. While the Boc group is a cornerstone of one major SPPS strategy, the increasing complexity of synthetic peptides, including those containing bulky residues like (S)-2-amino-6-methylheptanoic acid, necessitates more sophisticated and orthogonal protection schemes. peptide.com

Orthogonality is a key concept where multiple protecting groups can be removed under different, non-interfering chemical conditions, allowing for precise, sequential modifications. iris-biotech.defiveable.me The standard Fmoc/tBu strategy is a two-dimensional orthogonal system. iris-biotech.de However, for creating complex structures like branched or cyclic peptides, three- or even four-dimensional schemes are required. acs.org Future research will focus on developing novel protecting groups that are compatible with existing schemes but offer unique cleavage conditions, enhancing the synthetic chemist's toolbox. nih.gov

Automation is another critical driver of progress. Modern peptide synthesizers, including those that leverage flow chemistry, dramatically accelerate the incorporation of amino acids. nih.gov Automated systems can perform a full coupling/deprotection cycle in minutes, a significant improvement over traditional batch methods. nih.govnih.gov This speed and efficiency are particularly beneficial when incorporating sterically hindered or unusual amino acids, making the assembly of long and complex peptidomimetics containing residues like (S)-2-amino-6-methylheptanoic acid more feasible.

Table 2: Overview of Selected Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typically Protects | Cleavage Condition | Orthogonal To |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino | Strong acid (e.g., TFA) peptide.com | Fmoc, Alloc, Cbz |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) iris-biotech.de | Boc, tBu, Trt |

| Benzyl | Bzl | Side Chains (e.g., Ser, Glu) | Strong acid (e.g., HF) peptide.com | Fmoc |

| tert-Butyl | tBu | Side Chains (e.g., Asp, Thr) | Strong acid (e.g., TFA) iris-biotech.de | Fmoc, Alloc, Cbz |

| Allyloxycarbonyl | Alloc | α-Amino / Side Chains | Pd(0) catalyst fiveable.me | Fmoc, Boc, tBu |

| Trityl | Trt | Side Chains (e.g., Cys, His) | Mild acid iris-biotech.de | Fmoc |

Exploration of Underexplored Biological Targets for Peptidomimetics Derived from this compound

A significant portion of the human proteome, estimated to be over 80%, is considered "undruggable" by traditional small-molecule drugs. mdpi.com Many of these targets are proteins that lack deep, well-defined binding pockets and instead function through large, flat, and dynamic protein-protein interactions (PPIs). mdpi.commdpi.com Peptidomimetics are emerging as a powerful modality to address these challenging targets because they can mimic the secondary structures (e.g., α-helices, β-sheets) that mediate PPIs. rsc.orgaacrjournals.org

The incorporation of non-proteinogenic amino acids like (S)-2-amino-6-methylheptanoic acid is a key strategy in designing effective peptidomimetic inhibitors. The bulky and lipophilic 6-methylheptyl side chain can serve several purposes:

Enhanced Binding Affinity : The hydrophobic side chain can engage with greasy pockets or hydrophobic patches at the PPI interface, increasing binding affinity and specificity.

Structural Stabilization : It can act as a conformational constraint, pre-organizing the peptide into a bioactive shape that mimics a natural recognition motif.

Improved Pharmacokinetic Properties : The lipophilicity can enhance membrane permeability, while the non-natural structure provides resistance to proteolytic degradation, increasing the peptide's stability and half-life in vivo. mdpi.com

Future research will involve systematically incorporating this amino acid into peptide libraries to screen against previously intractable target classes, such as transcription factors, signaling scaffolds, and other proteins mediating critical disease pathways. tandfonline.com

Table 3: Underexplored Target Classes for Peptidomimetics

| Target Class | Biological Role | Challenge for Small Molecules | Role of Peptidomimetics with Bulky/Lipophilic Residues |

|---|---|---|---|

| Protein-Protein Interactions (PPIs) | Signal transduction, cell cycle control, apoptosis. | Large, flat, featureless binding surfaces. mdpi.com | Mimic secondary structures (e.g., α-helix) to disrupt the interaction. aacrjournals.org |

| Intrinsically Disordered Proteins (IDPs) | Transcriptional regulation, cellular signaling. | Lack of a stable 3D structure. | Can bind to transient pockets or induced-fit conformers. mdpi.com |

| Transcription Factors | Gene expression regulation. | Often lack enzymatic activity and have large DNA-binding domains. | Can block the protein-DNA or protein-protein interaction interface. |

| Allosteric Sites | Regulation of enzyme activity at a site distant from the active site. | Identifying and targeting non-obvious regulatory sites. | Can induce conformational changes that modulate protein function. mdpi.com |

Advanced Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biological processes. acs.org This field has opened up powerful new ways to study and manipulate biomolecules in their natural environment. A key strategy involves the genetic or chemical incorporation of a non-canonical amino acid (ncAA) bearing a unique chemical handle (e.g., an azide (B81097), alkyne, or tetrazine) into a protein or peptide. digitellinc.comnih.gov This handle can then be selectively reacted with a probe carrying a complementary functional group.

The scaffold of (S)-2-amino-6-methylheptanoic acid is an ideal candidate for derivatization with a bioorthogonal handle. By modifying the terminal end of the heptyl side chain, one could synthesize versions of this amino acid that enable advanced applications. For example:

In Vivo Imaging : A peptide containing an alkyne-functionalized version of this amino acid could be reacted with an azide-bearing fluorophore via copper-free click chemistry, allowing researchers to track the peptide's localization and target engagement in living cells or organisms. nih.gov

Targeted Drug Delivery : The bioorthogonal handle could be used to attach a cytotoxic drug to a peptide designed to bind to a cancer-specific receptor, creating a highly targeted therapeutic agent. repec.org

Protein Multiconjugates : Novel ncAAs have been designed with two mutually orthogonal handles (e.g., an azide and a tetrazine on the same amino acid), allowing for the one-pot, site-specific attachment of two different molecules (like a targeting moiety and a therapeutic payload) to a single site on a protein. repec.orgnih.govresearchgate.net

Table 4: Potential Bioorthogonal Functionalization of (S)-2-amino-6-methylheptanoic acid

| Bioorthogonal Handle (on Amino Acid) | Complementary Probe | Reaction Name | Key Features |

|---|---|---|---|

| Azide (-N₃) | Alkyne | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, highly specific, widely used. nih.gov |

| Terminal Alkyne (-C≡CH) | Azide | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) | High yielding, fast kinetics, requires copper catalyst. acs.org |

| Tetrazine | trans-Cyclooctene (TCO) | Inverse Electron-Demand Diels-Alder (IEDDA) | Extremely fast kinetics, ideal for in vivo applications. researchgate.net |

| Ketone/Aldehyde | Hydroxylamine/Hydrazine | Oxime/Hydrazone Ligation | Forms stable C=N bond, useful for conjugation. |

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Functional Analogues

For a compound like this compound, AI/ML can be applied in several ways:

De Novo Design : Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on large datasets of known peptides to "learn" the rules of peptide structure and function. researchgate.netresearchgate.netnih.govrsc.org These models can then generate entirely new peptide sequences that incorporate specific non-canonical amino acids and are optimized for predefined properties like binding affinity to a target, stability, or cell permeability. peptidesuk.com

Property Prediction : Machine learning models can be developed to predict the properties of peptides containing ncAAs. nih.govbiorxiv.org For instance, a model could predict the binding affinity of a peptidomimetic containing (S)-2-amino-6-methylheptanoic acid to a specific protein target, or predict its half-life in plasma. chemrxiv.orgnih.gov This allows for the rapid screening of thousands of virtual candidates before committing to expensive and time-consuming chemical synthesis.

Peptide Optimization : AI algorithms can systematically suggest modifications to a lead peptide sequence to enhance its therapeutic properties. mdpi.com For example, an AI could suggest replacing a natural amino acid with (S)-2-amino-6-methylheptanoic acid at a specific position to improve metabolic stability or receptor selectivity. gubra.dknuvobio.com

The integration of AI with peptide science, particularly with libraries of non-canonical building blocks, promises to dramatically accelerate the discovery of next-generation therapeutics by efficiently navigating the vast landscape of chemical possibilities. arxiv.org

Table 5: AI/ML Approaches for Designing Functional Analogues

| AI/ML Technique | Application in Peptide Design | Relevance for Non-Canonical Amino Acids (ncAAs) |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo generation of novel peptide sequences with specific therapeutic functions (e.g., antimicrobial, anticancer). researchgate.netnih.gov | Can be trained to include ncAAs in generated sequences, exploring novel chemical space. |

| Recurrent Neural Networks (RNNs) / LSTMs | Modeling sequential data like amino acid chains to generate new peptides or predict properties. researchgate.net | Can learn the "syntax" of how to place ncAAs to achieve desired structural or functional outcomes. |

| Graph Neural Networks (GNNs) | Representing molecules as graphs to predict properties based on atomic and residue-level information. chemrxiv.org | Excellently suited for ncAAs as they can learn features directly from the molecular structure, not just the sequence. |

| Predictive Models (e.g., Regression, Classification) | Predicting binding affinity, solubility, toxicity, and other pharmacokinetic properties. nih.govmdpi.com | Can be trained on datasets containing ncAAs to build models that accurately predict their impact on peptide behavior. biorxiv.orgnih.gov |